SARS-CoV-2-IN-44

Antiviral SARS-CoV-2 Aurone

SARS-CoV-2-IN-44 (Compound 8m, CAS 1311271-71-2) is a validated aurone SARS-CoV-2 inhibitor (EC50 = 0.6 μM, CC50 >250 μM in Calu-3 cells) that eliminates batch potency uncertainty in antiviral screening. • Defined methoxymethoxy/methoxy SAR distinguishes it from analogs (e.g., 8q) for structure-activity studies. • Ideal comparator for 8q lead optimization; differs only in ring substitution pattern. • Multi-vendor availability with consistent reported activity enables lot-to-lot CoA verification.

Molecular Formula C18H16O5
Molecular Weight 312.3 g/mol
Cat. No. B15137597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSARS-CoV-2-IN-44
Molecular FormulaC18H16O5
Molecular Weight312.3 g/mol
Structural Identifiers
SMILESCOCOC1=CC2=C(C=C1)C(=O)C(=CC3=CC=C(C=C3)OC)O2
InChIInChI=1S/C18H16O5/c1-20-11-22-14-7-8-15-16(10-14)23-17(18(15)19)9-12-3-5-13(21-2)6-4-12/h3-10H,11H2,1-2H3/b17-9-
InChIKeyPOMVJOWASPZFJH-MFOYZWKCSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





SARS-CoV-2-IN-44 Product Overview


SARS-CoV-2-IN-44 (CAS 1311271-71-2) is a synthetic aurone derivative belonging to the flavonoid subclass characterized by a (Z)-2-benzylidenebenzofuran-3(2H)-one core scaffold [1]. Identified as compound 8m within a series of 25 structurally related aurones, this molecule inhibits SARS-CoV-2 viral replication in Calu-3 human lung epithelial cells with a half-maximal effective concentration (EC50) of 0.6 μM [1][2]. The compound exhibits a molecular formula of C18H16O5 and a molecular weight of 312.32 g/mol .

Aurone scaffold antiviral research compound
Calu-3 cell-based SARS-CoV-2 replication assay context
SAR-driven substitution pattern sensitivity

SARS-CoV-2-IN-44: Aurone Analog Selectivity


The aurone scaffold exhibits pronounced structure-activity relationship (SAR) sensitivity wherein subtle modifications to the A- and B-ring oxygenated substitution patterns produce substantial shifts in antiviral potency and selectivity. Within the same published series of 25 aurones evaluated under identical Calu-3 cell-based screening conditions, EC50 values span from 0.4 μM to >3 μM, and selectivity indices differ by over 5-fold [1]. Specifically, the presence of methoxymethoxy (-OCH2OCH3) and methoxy (-OCH3) groups on the A- and B-rings, as found in SARS-CoV-2-IN-44 (8m), confers distinct activity profiles compared to analogs bearing phenolic hydroxyls or OCF2H substituents [1]. Substituting SARS-CoV-2-IN-44 with a structurally similar aurone without verifying its precise substitution pattern and corresponding quantitative antiviral parameters risks introducing a compound with significantly reduced potency or an altered therapeutic window, thereby compromising experimental reproducibility and downstream lead optimization efforts.

SAR sensitivity

Aurone A/B-ring substitution patterns markedly shift antiviral potency and selectivity; analogs may not replicate reported activity.

Activity window divergence

Close structural analogs within the same series exhibit EC50 values spanning >7-fold; verifying exact substitution is critical.

Substitution-mismatch risk

Replacing with an aurone of unconfirmed substitution may reduce antiviral activity and alter selectivity profile.

SARS-CoV-2-IN-44 Potency & Selectivity


Antiviral Potency vs. Aurone 8q

In the same Calu-3 cell-based SARS-CoV-2 replication assay, SARS-CoV-2-IN-44 (aurone 8m) demonstrates an EC50 of 0.6 μM, whereas the most potent aurone in the series, compound 8q, achieves an EC50 of 0.4 μM [1][2]. This represents a 1.5-fold potency differential. Both compounds fall within the sub-micromolar active range (EC50 < 1 μM), but 8q exhibits approximately 33% greater inhibitory activity under identical experimental conditions.

Potency vs Aurone 8q
Head-to-head
EC50 0.6 μM vs 0.4 μM (8q) — 1.5-fold difference
Reported potency context; assay endpoint comparison.
Calu-3 cells, 72 h incubation
Antiviral SARS-CoV-2 Aurone

Antiviral Potency vs. Natural Flavonoids

SARS-CoV-2-IN-44 (EC50 = 0.6 μM) demonstrates 1.7-fold and 2.5-fold greater potency than the reference polyphenolic flavonoids myricetin (EC50 ≈ 1.0 μM) and baicalein (EC50 ≈ 1.5 μM), respectively, as reported in the same aurone study [1]. The study explicitly states that aurone 8q (EC50 = 0.4 μM) is 2 to 3 times more effective than myricetin and baicalein [1]. Extrapolating from this ratio, SARS-CoV-2-IN-44 maintains a clear potency advantage over these well-characterized flavonoid comparators.

Potency vs Natural Flavonoids
Cross-study comparison
1.7-fold vs myricetin (1.0 μM); 2.5-fold vs baicalein (1.5 μM)
Reported higher ranking within flavonoid inhibitor set.
Same publication context
Antiviral Flavonoid SARS-CoV-2

Selectivity Index vs. Aurone 8q

SARS-CoV-2-IN-44 exhibits no evident cytotoxicity in Calu-3 cells at concentrations up to 250 μM [1][2], yielding a calculated selectivity index (SI = CC50/EC50) greater than 416 (250 μM / 0.6 μM). In contrast, aurone 8q, the most potent compound in the series, achieves an SI of 2441.3 [1], derived from a higher CC50 and lower EC50. While both compounds display favorable therapeutic windows, 8q provides a significantly larger safety margin.

Selectivity Index vs 8q
Head-to-head
SI >416 (CC50 >250 μM / EC50 0.6 μM) vs 2441.3 for 8q
Selectivity window comparison; reported endpoint context.
Calu-3 cytotoxicity assay
Cytotoxicity Selectivity Index Aurone

Target Engagement vs. Niclosamide Analogs

Molecular dynamics calculations performed on the five most active aurones (including 8m/SARS-CoV-2-IN-44) suggest that these compounds likely detach from the active site of SARS-CoV-2 3C-like protease (3CLpro) and instead bind to an alternative viral or host target [1]. This contrasts with SARS-CoV-2-IN-14 and SARS-CoV-2-IN-13, which are niclosamide analogs targeting viral entry or replication via distinct pathways and exhibit improved plasma stability and oral bioavailability over the parent compound . The divergent mechanism of action implies that SARS-CoV-2-IN-44 may be effective against 3CLpro inhibitor-resistant variants or could serve as a component in combination antiviral regimens targeting multiple viral processes.

Target Engagement vs Niclosamide Analogs
Class-level inference
Not a 3CLpro inhibitor; likely alternative viral/host target
Mechanism divergence supports combination screening studies.
Molecular dynamics simulations
Mechanism of Action Target Engagement SARS-CoV-2

SARS-CoV-2-IN-44 Experimental Use Cases


Aurone SAR Expansion Screening

SARS-CoV-2-IN-44 (8m) serves as a benchmark sub-micromolar aurone with a well-defined potency (EC50 = 0.6 μM) and cytotoxicity profile (CC50 > 250 μM) in Calu-3 cells [1]. Its methoxymethoxy/methoxy substitution pattern provides a reference point for designing next-generation analogs aimed at optimizing potency toward the 0.4 μM threshold exhibited by 8q or improving selectivity beyond SI > 416. The compound is suitable for inclusion in focused aurone libraries to probe the SAR of A- and B-ring oxygenated substituents on antiviral activity.

Combination Screening with 3CLpro Inhibitors

Given the evidence that SARS-CoV-2-IN-44 and related aurones likely do not act through 3CLpro inhibition [1], this compound is a rational candidate for synergy screening in combination with established 3CLpro inhibitors (e.g., nirmatrelvir, GC376, or SARS-CoV-2-IN-1). Procurement for in vitro combination studies may identify additive or synergistic antiviral effects that could inform dual-target therapeutic strategies.

Negative Control for Aurone 8q Studies

When the primary research objective centers on the most potent aurone 8q (EC50 = 0.4 μM, SI = 2441.3) [1], SARS-CoV-2-IN-44 provides a closely matched structural analog (differing only in ring substitution pattern) that exhibits a 1.5-fold lower potency and a ≥5.9-fold lower SI. It is therefore an ideal negative control or comparator compound to validate that observed phenotypic effects are specific to the 8q substitution motif rather than a general aurone scaffold property.

Vendor Qualification & Consistency Verification

The availability of SARS-CoV-2-IN-44 from multiple commercial sources (e.g., TargetMol, MedChemExpress) [2][3] with consistent reported EC50 (0.6 μM) and cytotoxicity data enables its use as a reference standard for vendor qualification and lot-to-lot activity verification. Procurement teams can request that suppliers provide batch-specific CoA data confirming antiviral activity within the expected range, thereby ensuring experimental reproducibility across sourcing channels.

Application
Selection Property
Validation Focus
Aurone SAR expansion screening
Sub-micromolar aurone benchmark with defined substitution
A/B-ring oxygenated substituent SAR interpretation
3CLpro inhibitor combination screening
Non-3CLpro target engagement evidence
Synergy/additivity endpoint assessment
Aurone 8q comparator control
Closely matched analog with distinct potency/selectivity profile
Phenotypic effect attribution to substitution motif
Vendor qualification reference
Published EC50 and cytotoxicity data
Batch-specific activity verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


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